

# The Discovery and Synthetic Evolution of 3-Hydroxy-2-Nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

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## Abstract

**3-Hydroxy-2-nitropyridine**, a key heterocyclic organic compound, has emerged from relative obscurity in mid-20th century academic literature to become a critical building block in modern medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, the historical evolution of its synthesis, and its pivotal role as a pharmaceutical intermediate. Detailed experimental protocols for both classical and contemporary synthetic methods are presented, alongside a comprehensive summary of its physicochemical properties. Visual diagrams of synthetic workflows and its integration into larger synthetic pathways are provided to facilitate a deeper understanding of its chemical significance.

## Introduction

**3-Hydroxy-2-nitropyridine** (CAS No. 15128-82-2) is a yellow crystalline solid with the molecular formula  $C_5H_4N_2O_3$ .<sup>[1]</sup> Its structure, featuring both a hydroxyl and a nitro group on a pyridine ring, imparts a unique reactivity that has been harnessed in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals.<sup>[2]</sup> While not a naturally occurring compound, its utility as a synthetic intermediate has cemented its importance in organic chemistry.<sup>[3]</sup> This guide traces the history of its discovery and the significant advancements in its preparation, culminating in its current status as a commercially valuable reagent.

## Discovery and Historical Context

The synthesis of **3-hydroxy-2-nitropyridine** was first reported in the mid-20th century as part of broader investigations into the nitration of hydroxypyridines.<sup>[3]</sup> While no single individual is widely credited with its discovery, early methods, such as the one detailed by Wulff and colleagues in 1967, involved the direct nitration of 3-hydroxypyridine using a mixture of concentrated sulfuric and nitric acids.<sup>[2][3]</sup> This "mixed acid" method, though effective, was fraught with challenges, including harsh reaction conditions, significant environmental pollution, and corrosion of equipment.<sup>[2][3]</sup> These drawbacks spurred further research into more efficient, safer, and environmentally benign synthetic routes.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-hydroxy-2-nitropyridine** is essential for its handling, application, and the development of new synthetic methodologies. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	<sup>[4][5][6]</sup>
Molecular Weight	140.10 g/mol	<sup>[4][6]</sup>
Appearance	White to yellow to orange powder/crystal	<sup>[1][6]</sup>
Melting Point	69-71 °C	<sup>[3][7]</sup>
Boiling Point	383.2 °C at 760 mmHg	<sup>[5]</sup>
Density	1.507 g/cm <sup>3</sup>	<sup>[5]</sup>
Flash Point	185.6 °C	<sup>[5]</sup>
Solubility	Sparingly soluble in water; soluble in organic solvents like alcohols and ethers.	<sup>[1][5]</sup>
CAS Number	15128-82-2	<sup>[3][4][6]</sup>

## Evolution of Synthetic Methodologies

The synthesis of **3-hydroxy-2-nitropyridine** has undergone significant evolution, driven by the need for improved yields, safety, and environmental sustainability. This section details the key methods, from the original mixed-acid nitration to more modern approaches.

### Classical Synthesis: Nitration with Mixed Acids (Wulff Method)

The earliest widely reported method for the synthesis of **3-hydroxy-2-nitropyridine** involved the nitration of 3-hydroxypyridine with a mixture of concentrated sulfuric acid and nitric acid.<sup>[2]</sup><sup>[3]</sup> This method, while foundational, is now largely superseded due to its hazardous nature and environmental impact.<sup>[3]</sup>

Experimental Protocol:

- Reagents: 3-hydroxypyridine, concentrated sulfuric acid, concentrated nitric acid.
- Procedure:
  - Dissolve 3-hydroxypyridine in concentrated sulfuric acid at a temperature below 30°C.<sup>[3]</sup>
  - Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 30°C.<sup>[3]</sup>
  - Allow the reaction to proceed to completion.
  - Carefully quench the reaction mixture by pouring it over ice.
  - Neutralize the solution to precipitate the product.
  - Collect the solid by filtration, wash with water, and dry to yield **3-hydroxy-2-nitropyridine**.

### Modern Synthesis: Metal Nitrate and Acetic Anhydride

To circumvent the issues associated with mixed acids, a more contemporary and widely adopted method utilizes a metal nitrate (such as potassium nitrate,  $\text{KNO}_3$ ) in the presence of

acetic anhydride.[3][4] This approach offers significantly higher yields, milder reaction conditions, and a more favorable environmental profile.[3][8]

#### Experimental Protocol:

- Reagents: 3-hydroxypyridine, potassium nitrate ( $\text{KNO}_3$ ), ethyl acetate, acetic anhydride, saturated sodium hydroxide ( $\text{NaOH}$ ) solution, anhydrous magnesium sulfate.
- Procedure:
  - In a three-necked flask, combine 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of  $\text{KNO}_3$ , and 21ml of acetic anhydride.[4][7][8]
  - Heat the mixture to 45°C with magnetic stirring and monitor the reaction's progress.[4][7][8]
  - Upon completion, cool the reaction mixture to room temperature and filter by suction, washing the solid with a small amount of ethyl acetate.[4][7][8]
  - Take the filtrate and adjust the pH to neutral using a saturated  $\text{NaOH}$  solution.[4][7][8]
  - Extract the aqueous layer 3-4 times with ethyl acetate.[4][7][8]
  - Combine the organic extracts, add activated carbon, and reflux for 1 hour.[4][7][8]
  - Cool the mixture and filter. Dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate on a rotary evaporator.[4][7][8]
  - Dry the resulting solid in a drying oven to obtain **3-hydroxy-2-nitropyridine**. [4][7][8] A yield of 81% has been reported for this method.[4][7][8] A scaled-up version of this protocol has been reported to achieve a yield of 90%.[8]

## Alternative Green Chemistry Approaches

Further innovations in the synthesis of **3-hydroxy-2-nitropyridine** have focused on even more environmentally friendly methods. One such approach involves the use of nitrate salts and concentrated sulfuric acid, which generates high-purity nitric acid in situ, allowing for a more controlled nitration reaction with reduced side products and environmental pollution.[3][9]

Another patented method involves the oxidation of furfurylamine to 3-hydroxypyridine, followed by nitration using a metal nitrate/acetic anhydride system, creating a streamlined "telescopic" reaction process.<sup>[8]</sup>

## Synthetic Yields: A Comparative Overview

The evolution of synthetic methods has led to a significant improvement in the yield of **3-hydroxy-2-nitropyridine**. The following table summarizes reported yields for different synthetic approaches.

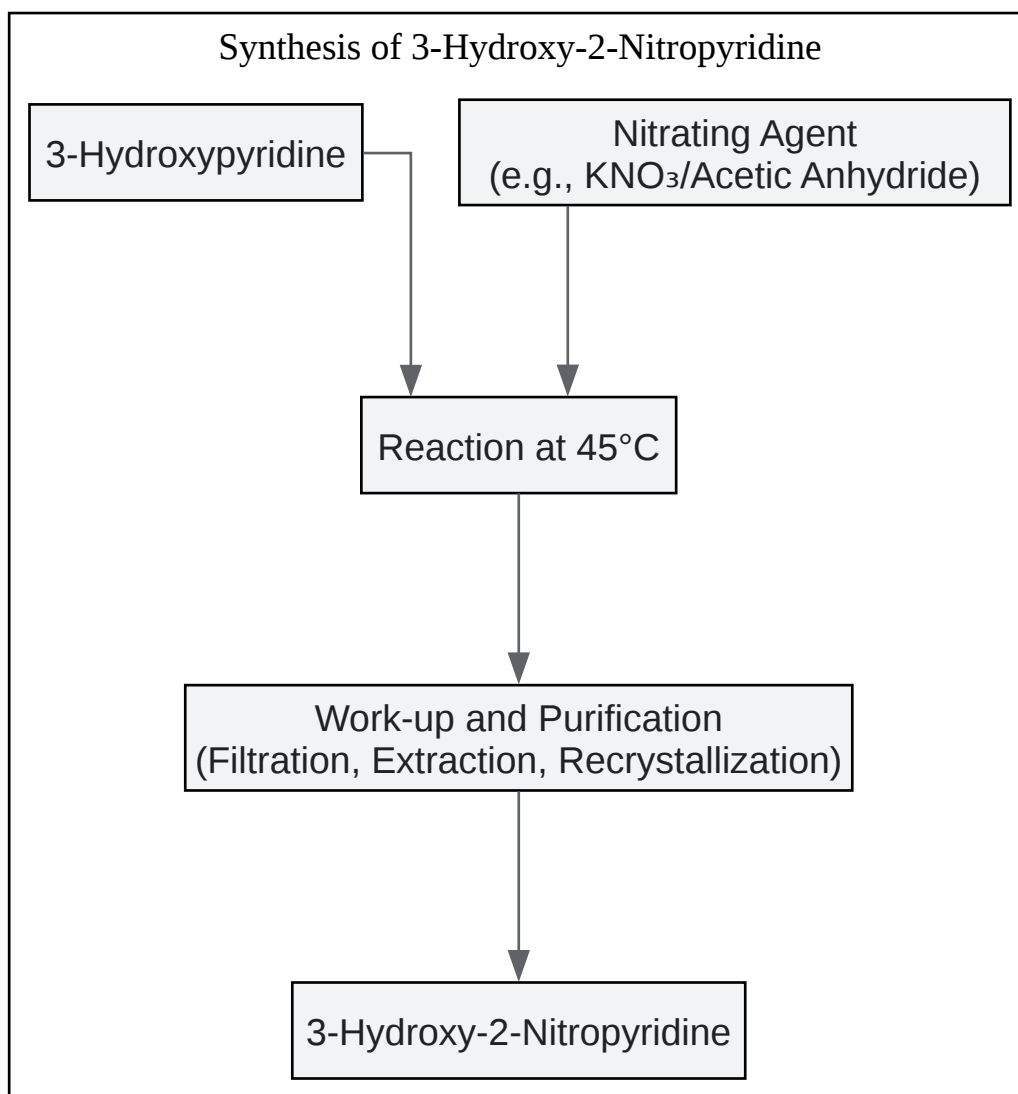
Method	Starting Material	Key Reagents	Reported Yield	Reference
Mixed Acid Nitration	3-hydroxypyridine	H <sub>2</sub> SO <sub>4</sub> , HNO <sub>3</sub>	Not explicitly quantified in sources, but generally lower than modern methods.	[2][3]
Metal Nitrate/Acetic Anhydride	3-hydroxypyridine	KNO <sub>3</sub> , Acetic Anhydride	81%	[4][7][8]
Scaled-Up Metal Nitrate/Acetic Anhydride	3-hydroxypyridine	KNO <sub>3</sub> , Acetic Anhydride	90%	[8]
In-situ Nitric Acid Generation	3-hydroxypyridine	KNO <sub>3</sub> , H <sub>2</sub> SO <sub>4</sub>	Not explicitly quantified in source, but noted to be "greatly increased".	[9]
Furfurylamine Oxidation & Nitration	Furfurylamine	H <sub>2</sub> O <sub>2</sub> , HCl, KNO <sub>3</sub> , Acetic Anhydride	>80% (two-step reaction)	[3]

## Key Applications in Drug Development

The primary driver for the increased interest in **3-hydroxy-2-nitropyridine** is its role as a crucial intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, crizotinib.<sup>[3]</sup><sup>[10]</sup> Crizotinib is used in the treatment of certain types of non-small cell lung cancer.<sup>[10]</sup> The **3-hydroxy-2-nitropyridine** moiety serves as a foundational scaffold onto which further chemical complexity is built to achieve the final, biologically active molecule. Beyond crizotinib, it is also utilized in the synthesis of other pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the development of agrochemicals like herbicides and pesticides.<sup>[2]</sup>

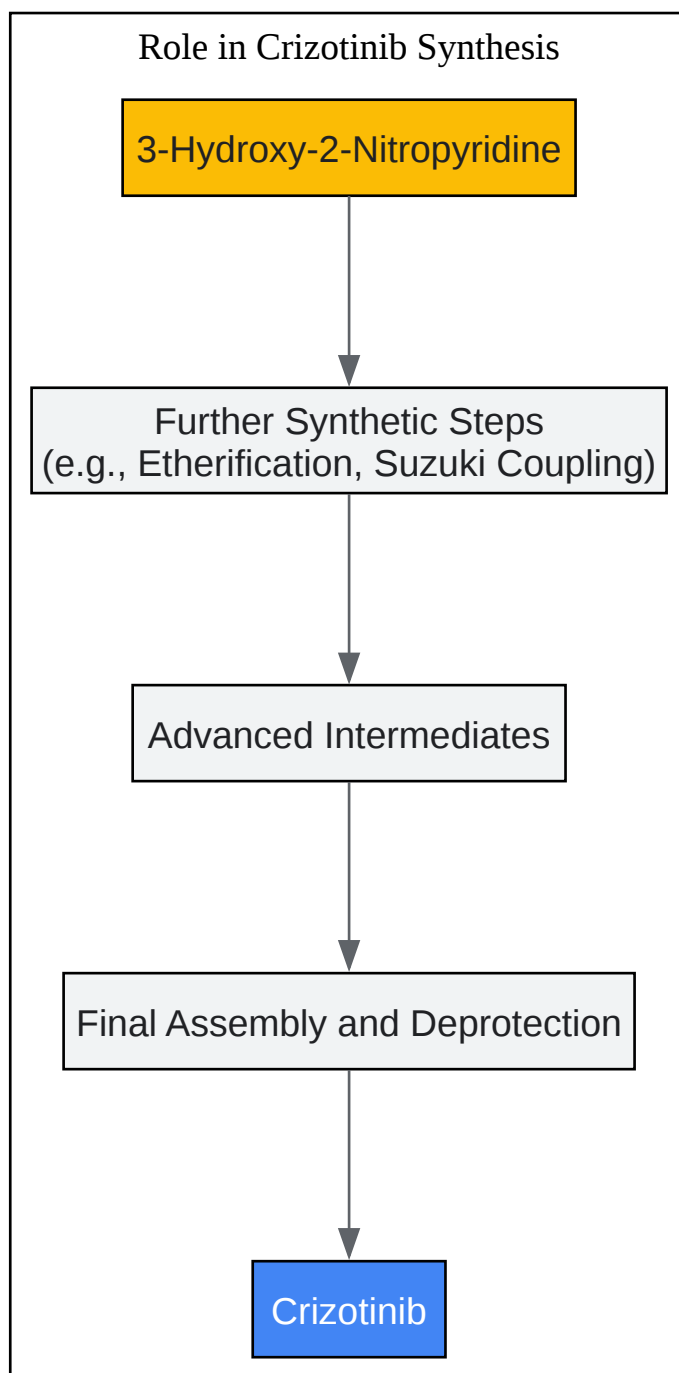
## Visualizing the Chemistry: Workflows and Pathways

To better illustrate the synthetic and logical relationships discussed, the following diagrams are provided in the DOT language for Graphviz.



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Caption: A simplified workflow for the modern synthesis of **3-hydroxy-2-nitropyridine**.



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Caption: The role of **3-hydroxy-2-nitropyridine** as a key starting material in the synthesis of crizotinib.

## Conclusion



**3-Hydroxy-2-nitropyridine** has traversed a significant journey from a laboratory curiosity to a cornerstone of industrial pharmaceutical synthesis. The development of its synthetic methodologies reflects the broader trends in organic chemistry towards safer, more efficient, and environmentally conscious practices. As research in medicinal and materials chemistry continues to evolve, the unique reactivity of this versatile pyridine derivative will likely secure its relevance in the development of novel and impactful chemical entities.

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